4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazolone ring. This can be achieved by reacting a hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazolone ring, followed by the addition of cyclohexyl halides.
Attachment of the Aminobutyl Chain: The final step involves the introduction of the aminobutyl chain. This can be accomplished through nucleophilic substitution reactions, where the pyrazolone derivative is reacted with 4-bromobutylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrogenated pyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Modulating Receptors: It may interact with receptors in the nervous system, leading to analgesic effects.
Altering Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-(4-aminobutyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a cyclohexyl group.
4-(4-aminobutyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one: Features an ethyl group in place of the cyclohexyl group.
Uniqueness
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its pharmacological activity and its interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h10H,1-9,14H2,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUULXSMDZCONNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)NN2)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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